2-Cyanopyridine-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanopyridine-D4 is a deuterated derivative of 2-cyanopyridine, where four hydrogen atoms are replaced by deuterium. This compound is of significant interest in various fields of scientific research due to its unique properties and potential applications. The presence of deuterium atoms can influence the chemical and physical behavior of the compound, making it valuable for studies in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-cyanopyridine-D4 typically involves the deuteration of 2-cyanopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 2-cyanopyridine with deuterated water (D2O) in the presence of a catalyst can lead to the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterated solvents and catalysts. The process needs to be optimized to ensure high yield and purity of the deuterated product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the deuteration process and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanopyridine-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-Cyanopyridine-D4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of 2-cyanopyridine-D4 involves its interaction with specific molecular targets. The presence of the nitrile group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, making it a valuable tool in biochemical studies. Additionally, the deuterium atoms can influence the metabolic stability and distribution of the compound in biological systems .
Comparison with Similar Compounds
2-Cyanopyridine: The non-deuterated parent compound.
4-Cyanopyridine: A structural isomer with the nitrile group at the 4-position.
2-Cyanophenyl: A compound with a similar nitrile group but different aromatic ring structure.
Uniqueness: 2-Cyanopyridine-D4 is unique due to the presence of deuterium atoms, which can alter its chemical reactivity and physical properties. This makes it particularly useful in studies where isotopic labeling is required to trace reaction pathways or investigate metabolic processes. The deuterium atoms also enhance the compound’s stability, making it a valuable tool in various scientific applications .
Properties
Molecular Formula |
C6H4N2 |
---|---|
Molecular Weight |
108.13 g/mol |
IUPAC Name |
3,4,5,6-tetradeuteriopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H/i1D,2D,3D,4D |
InChI Key |
FFNVQNRYTPFDDP-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C#N)[2H])[2H] |
Canonical SMILES |
C1=CC=NC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.